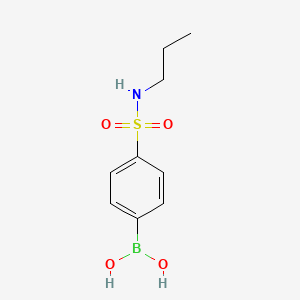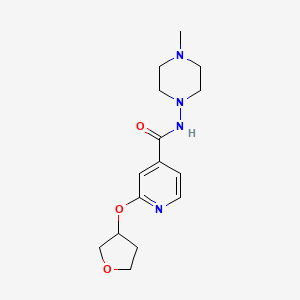
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine ring, and an oxolane moiety, making it a versatile molecule for research and industrial purposes.
Applications De Recherche Scientifique
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. One common method includes:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.
Synthesis of the pyridine ring: This often involves the cyclization of appropriate precursors under acidic or basic conditions.
Oxolane moiety attachment: The oxolane ring can be introduced via nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the piperazine, pyridine, and oxolane components using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups attached.
Pyridine derivatives: Compounds containing the pyridine ring but with different functional groups attached.
Uniqueness
This compound is unique due to its combination of the piperazine, pyridine, and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18-5-7-19(8-6-18)17-15(20)12-2-4-16-14(10-12)22-13-3-9-21-11-13/h2,4,10,13H,3,5-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMXCKFSBSQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
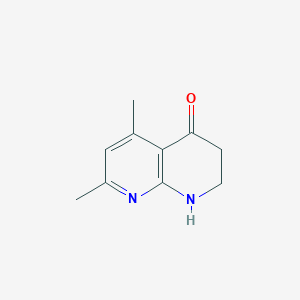
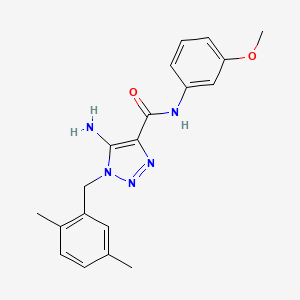
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2663861.png)

![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)
![8-Fluoro-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B2663867.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B2663871.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzenesulfonamide](/img/structure/B2663872.png)
![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)
![ethyl 4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663878.png)
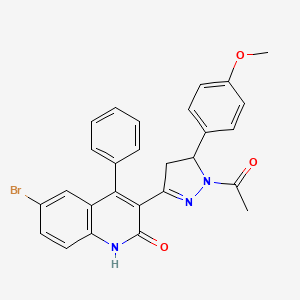
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2663880.png)
